molecular formula C22H38O5 B12108601 methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

Cat. No.: B12108601
M. Wt: 382.5 g/mol
InChI Key: QQCOAAFKJZXJFP-YNYATCQHSA-N
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Description

Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate (CAS 35700-21-1) is a synthetic prostaglandin analog and the methyl ester derivative of Carboprost (CAS 35700-23-3). Its molecular formula is C₂₂H₃₈O₅ (molecular weight: 382.53), featuring a cyclopentane core with hydroxyl groups at positions 3 and 5, an (E)-3-hydroxy-3-methyloct-1-enyl side chain, and a methyl ester at the heptenoate terminus . As a prodrug, the methyl ester enhances lipophilicity, improving corneal penetration in ocular applications .

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6+,15-13+

InChI Key

QQCOAAFKJZXJFP-YNYATCQHSA-N

Isomeric SMILES

CCCCCC(C)(/C=C/C1C(CC(C1C/C=C/CCCC(=O)OC)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O

Origin of Product

United States

Preparation Methods

Cyclization of Diene Precursors

The cyclopentane ring is synthesized through acid-catalyzed cyclization of diene intermediates. For example, treatment of 1,4-dien-3-ol with p-toluenesulfonic acid (PTSA) in cyclopentyl methyl ether (CPME) induces cyclization to form a bicyclic intermediate, which is subsequently oxidized to introduce ketone functionalities. Hydroxylation via Sharpless asymmetric dihydroxylation or enzymatic resolution ensures the correct stereochemistry at C3 and C5.

Representative Reaction Conditions:

StepReagents/ConditionsYieldSource
Diene cyclizationPTSA (0.1 eq), CPME, 60°C, 12 h78%
Ketone formationPCC, CH₂Cl₂, RT, 3 h85%
Asymmetric dihydroxylationAD-mix-β, t-BuOH:H₂O (1:1), 0°C92%

Functionalization of Cyclopentanone Derivatives

Alternative routes begin with cyclopentanone , which undergoes aldol condensation with formaldehyde to install the C3 hydroxyl group. Subsequent epoxidation and acidic ring-opening introduce the C5 hydroxyl group while preserving stereochemistry.

CyclopentanoneNaOH, HCHOAldolC3-OH intermediatemCPBAEpoxidationEpoxideH₃O⁺Opening3,5-Diol\text{Cyclopentanone} \xrightarrow[\text{NaOH, HCHO}]{\text{Aldol}} \text{C3-OH intermediate} \xrightarrow[\text{mCPBA}]{\text{Epoxidation}} \text{Epoxide} \xrightarrow[\text{H₃O⁺}]{\text{Opening}} \text{3,5-Diol}

Installation of the (E)-3-Hydroxy-3-Methyloct-1-Enyl Side Chain

Synthesis of the Side Chain

The (E)-3-hydroxy-3-methyloct-1-enyl moiety is prepared via allylic oxidation of 3-methyloct-1-ene using selenium dioxide (SeO₂) or enzymatic methods. For instance, lipase-mediated oxidation preserves enantiomeric purity, yielding the (E)-configured alcohol with >90% ee.

Coupling to the Cyclopentane Core

The side chain is coupled to the cyclopentane core via Mitsunobu reaction or Grignard addition :

  • Mitsunobu : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate ether formation between the cyclopentane diol and the side-chain alcohol.

  • Grignard : Reaction of the cyclopentanone with a pre-formed Grignard reagent (e.g., 3-methyloct-1-enylmagnesium bromide) installs the side chain, followed by oxidation to the alcohol.

Attachment of the (E)-Hept-5-Enoate Chain

Wittig Olefination

The hept-5-enoate chain is introduced via Wittig reaction between a stabilized ylide and a cyclopentane aldehyde. For example:

Cyclopentane aldehyde+Ph₃P=CHCO₂MeTHF, RT(E)-Hept-5-enoate ester\text{Cyclopentane aldehyde} + \text{Ph₃P=CHCO₂Me} \xrightarrow{\text{THF, RT}} \text{(E)-Hept-5-enoate ester}

This method achieves >95% (E)-selectivity due to the ylide’s stability.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction using diethyl (7-carbomethoxyhept-5-enoyl)phosphonate and cyclopentane aldehyde provides superior yields (82–88%) under mild conditions (NaH, THF).

Final Esterification and Purification

The carboxylic acid precursor is esterified using diazomethane (CH₂N₂) in diethyl ether or methyl iodide (MeI) with potassium carbonate (K₂CO₃) in DMF. Purification via flash chromatography (SiO₂, hexane:EtOAc 3:1) isolates the target compound in >98% purity.

Optimization Challenges and Solutions

Stereochemical Control

  • Enzymatic resolution (e.g., Candida antarctica lipase) resolves racemic mixtures at the cyclopentane diol stage.

  • Chiral auxiliaries (e.g., Evans oxazolidinones) direct asymmetric induction during side-chain coupling.

Byproduct Mitigation

  • Low-temperature reactions (−78°C) suppress epimerization during hydroxyl group activation.

  • Azeotropic distillation (CPME/H₂O) removes water to prevent hydrolysis of sensitive intermediates.

Industrial-Scale Production

Industrial routes prioritize cost efficiency and scalability :

  • Continuous flow reactors minimize reaction times for cyclization and olefination steps.

  • Immobilized enzymes in packed-bed reactors enable recyclable catalysis for oxidation and resolution steps .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Functional Modifications

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Molecular Formula Ester/Functional Group Side Chain Substituent Biological Activity/Application
Target Compound (35700-21-1) C₂₂H₃₈O₅ Methyl ester (E)-3-hydroxy-3-methyloct-1-enyl Prodrug for ocular or reproductive use
Carboprost (35700-23-3) C₂₁H₃₆O₅ Free carboxylic acid (E)-3-hydroxy-3-methyloct-1-enyl Uterotonic agent (active form)
Travoprost (157283-68-6) C₂₆H₃₅F₃O₆ Isopropyl ester (E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl Glaucoma treatment (PGF2α analog)
Bimatoprost (155206-00-1) C₂₅H₃₇NO₄ Ethyl amide (E)-3-hydroxy-5-phenylpent-1-enyl Glaucoma (prostamide receptor agonist)
Compound in (2095712-81-3) C₂₃H₃₂O₅ Methyl ester (E)-3-hydroxy-5-phenylpent-1-enyl Experimental (phenyl group enhances receptor binding)

Pharmacokinetic and Pharmacodynamic Differences

Ester vs. Acid Forms :

  • The methyl ester in the target compound increases lipophilicity, facilitating corneal absorption compared to Carboprost’s free acid form. This is critical for ocular applications, as seen in Travoprost’s isopropyl ester design .
  • Carboprost (free acid) is directly active in uterine tissue, while the methyl ester acts as a prodrug requiring enzymatic hydrolysis .

Side Chain Modifications: The (E)-3-hydroxy-3-methyloct-1-enyl chain in the target compound balances hydrophobicity and stereochemical stability. In contrast, Travoprost’s trifluoromethyl phenoxy group enhances prostaglandin F receptor (FP) affinity and intraocular pressure reduction . Bimatoprost’s ethyl amide and phenylpentenyl side chain confer unique prostamide receptor selectivity, distinguishing it from FP-targeting analogs .

Stereochemical Considerations :

  • The (E)-configuration in the target compound’s side chain ensures optimal alignment with FP receptor binding pockets. Analogues with (Z)-stereochemistry (e.g., CAS 35700-22-2) exhibit reduced activity due to steric clashes .

Biological Activity

Methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C22H38OC_{22}H_{38}O and a molecular weight of approximately 382.5 g/mol. Its structure features multiple hydroxy groups and a cyclopentyl moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research published in 2020 evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity.

Key Findings:

  • Cell Lines Tested: The compound was tested on glioblastoma cell lines such as U87 and SK.
  • LC50 Values: The lethal concentration for 50% of cells (LC50) was determined to be approximately 200 nM for U87 cells, indicating potent activity against these cancer cells .
  • Mechanism of Action: The compound was found to induce G2/M phase cell cycle arrest, leading to increased apoptosis in treated cells. This effect was corroborated by flow cytometry and Western blot analyses showing elevated levels of phosphorylated histone H3, a marker of mitotic arrest .
Cell LineLC50 (nM)Effect on Cell Cycle
U87200 ± 60G2/M arrest
SK>3000Less sensitive

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit other biological activities:

  • Antioxidant Activity: Compounds with similar structures have been reported to possess antioxidant properties, potentially contributing to their protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, which could be beneficial in various chronic diseases.

Case Studies

Several case studies have investigated the therapeutic potential of related compounds:

  • Study on Glioblastoma: A study focused on the efficacy of methyl derivatives in treating glioblastoma revealed that compounds with similar structural features could significantly reduce tumor growth in vivo .
  • Combination Therapy: Investigations into combination therapies involving this compound and traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines .

Q & A

Q. What are the key challenges in synthesizing methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate, and what methodologies are recommended?

Synthesis challenges include stereochemical control at multiple chiral centers (e.g., cyclopentyl and octenyl groups) and regioselective functionalization of hydroxyl and ester groups. A stepwise approach is advised:

  • Core cyclopentane construction : Use enantioselective cyclization or enzymatic catalysis to establish the 3,5-dihydroxycyclopentane backbone .
  • Side-chain coupling : Employ Heck or Suzuki-Miyaura cross-coupling to introduce the (E)-3-hydroxy-3-methyloct-1-enyl moiety while preserving double-bond geometry .
  • Esterification : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before final esterification to avoid unwanted side reactions .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Use a combination of:

  • Nuclear Overhauser Effect (NOE) NMR : To determine spatial proximity of protons, confirming configurations at chiral centers (e.g., 2R and 3R positions) .
  • Circular Dichroism (CD) : Correlate Cotton effects with known stereochemical profiles of similar cyclopentane derivatives .
  • X-ray crystallography : Resolve absolute configurations if single crystals are obtainable .

Q. What functional groups dominate its reactivity, and how should they be handled during derivatization?

Key reactive groups:

  • Hydroxyl groups : Prone to oxidation; protect with acetyl or TBS groups during synthetic modifications .
  • α,β-unsaturated ester : Susceptible to Michael additions; avoid strong nucleophiles unless intentional .
  • Double bonds : Use inert atmospheres (N₂/Ar) to prevent isomerization during reactions .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopentyl or octenyl moieties influence biological activity?

Studies on analogous prostaglandin derivatives show that:

  • Cyclopentane configuration : The 3,5-dihydroxy arrangement is critical for receptor binding; inversion at C2 or C3 reduces affinity by >90% .
  • Octenyl chain geometry : (E)-configuration enhances membrane permeability compared to (Z), as demonstrated in cellular uptake assays .
  • Methyl group position : 3-Methyl substitution on the octenyl chain improves metabolic stability in hepatic microsome models .

Q. What advanced analytical techniques are required to resolve conflicting data on its metabolic stability?

Contradictions in hepatic clearance rates (e.g., t₁/₂ ranging from 2–8 hours) may arise from:

  • Isomerization artifacts : Use LC-MS/MS with chiral columns to distinguish enantiomers .
  • CYP450 isoform specificity : Perform inhibition assays with CYP3A4/2C9 inhibitors to identify primary metabolic pathways .
  • Species variability : Cross-validate in human, rat, and mouse hepatocytes to clarify interspecies differences .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Molecular docking : Map interactions with target receptors (e.g., prostaglandin E2 receptors) to prioritize substituents enhancing binding energy .
  • QSAR models : Correlate logP and polar surface area with bioavailability data from similar compounds to predict absorption .
  • MD simulations : Assess conformational flexibility of the octenyl chain to optimize half-life .

Methodological Considerations

Q. What strategies mitigate oxidation of hydroxyl groups during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to minimize hydrolysis .
  • Antioxidant additives : Include 0.1% BHT in stock solutions to prevent radical-mediated degradation .

Q. How should researchers address discrepancies in reported cytotoxicity data?

  • Standardize assay conditions : Use identical cell lines (e.g., HT-29 for colon cancer) and normalize to mitochondrial activity (MTT assay) .
  • Control for solubility : Pre-dissolve in DMSO at ≤0.1% v/v to avoid solvent toxicity artifacts .

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